Mercaptoacetic acid benzyl ester
Description
Contextualizing Thiol Esters in Organic Synthesis
Thiol esters, characterized by the R−C(=O)−S−R' functional group, are analogs of carboxylic esters where a sulfur atom replaces the ester oxygen. wikipedia.org This substitution imparts distinct reactivity to the molecule. In the realm of organic synthesis, thiol esters are recognized as stable yet highly versatile synthetic intermediates. cdnsciencepub.com They are crucial in a variety of transformations, including the formation of α,β-unsaturated thiol esters through methods like the Wadsworth-Emmons reaction. cdnsciencepub.com
The synthesis of thiol esters can be achieved through several routes. A common method involves the reaction of a carboxylic acid and a thiol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). tandfonline.com Other approaches include the reaction of an acid chloride with an alkali metal salt of a thiol or the alkylation of a thiocarboxylic acid salt. wikipedia.org The development of milder and more efficient methods, such as the use of N-acylbenzotriazoles as S-acylating agents, has further expanded the utility of thiol esters in complex syntheses. organic-chemistry.orgthieme-connect.dethieme-connect.com
Thiol esters are not only valuable intermediates but also play a fundamental role in biochemistry. Acetyl-CoA, a well-known thioester, is a central player in numerous metabolic pathways, including the synthesis of fatty acids and steroids. wikipedia.org The "Thioester World" hypothesis even posits that thioesters could have been precursors to life itself, highlighting their fundamental importance in chemical and biological systems. wikipedia.org
Scope and Significance of Mercaptoacetic Acid Benzyl (B1604629) Ester in Academic Inquiry
Within the broader class of thiol esters, mercaptoacetic acid benzyl ester, with the chemical formula C9H10O2S, holds particular importance for several reasons. Its systematic IUPAC name is benzyl 2-sulfanylacetate. The presence of both a nucleophilic thiol (-SH) group and an ester functional group allows for a dual mode of reactivity. The thiol group can participate in S-alkylation reactions, while the ester allows for transformations like transesterification.
A key feature that distinguishes this compound is the benzyl group. This group offers greater steric hindrance and stability compared to its simpler alkyl counterparts (methyl, ethyl, etc.). This enhanced stability makes it a preferred choice in multi-step syntheses where a robust protecting group for the thiol functionality is required. The benzyl group can be selectively and mildly removed via hydrogenolysis, a crucial advantage in the synthesis of complex molecules.
Research has demonstrated the utility of this compound in various synthetic applications. It serves as a building block for the synthesis of heterocyclic compounds and thioglycosides. Furthermore, its role as a chain-transfer agent in polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization is an area of active investigation. The compound's ability to chelate with transition metals also opens avenues for its use in catalysis.
The synthesis of this compound itself is typically achieved through the acid-catalyzed esterification of mercaptoacetic acid (also known as thioglycolic acid) with benzyl alcohol. Optimized protocols often involve the use of catalysts like strong acids or ion-exchange resins to drive the reaction to completion, with continuous removal of water being a critical factor for achieving high yields.
| Property | Value |
| Chemical Formula | C9H10O2S |
| Molecular Weight | 182.24 g/mol chembk.com |
| Boiling Point | 248 °C chemicalbook.com |
| Density (Predicted) | 1.166±0.06 g/cm3 chemicalbook.com |
| pKa (Predicted) | 7.94±0.10 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXSNIRIUQZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330692 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-63-3 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-sulfanylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Mercaptoacetic Acid Benzyl Ester
Classical Esterification Routes and Catalytic Systems
The most conventional approach to synthesizing mercaptoacetic acid benzyl (B1604629) ester is through the direct esterification of thioglycolic acid with benzyl alcohol. This method, a variation of the classic Fischer esterification, relies on the use of an acid catalyst to facilitate the reaction.
Direct esterification involves the reaction of a carboxylic acid (in this case, the thiol-containing thioglycolic acid) with an alcohol in the presence of an acid catalyst. The proton from the catalyst protonates the carbonyl oxygen of the thioglycolic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzyl alcohol. vedantu.com The subsequent elimination of a water molecule yields the desired benzyl ester.
The efficiency of the acid-catalyzed esterification of thioglycolic acid with benzyl alcohol is highly dependent on several reaction parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the final product. Key factors include the choice and concentration of the catalyst, the molar ratio of the reactants, the reaction temperature, and the solvent system.
Studies on similar esterification reactions, such as the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid, provide valuable insights into the optimization process. researchgate.netresearchgate.netnih.gov
Catalyst Loading: The amount of acid catalyst used is a critical parameter. While a higher catalyst concentration can increase the reaction rate, it can also lead to unwanted side reactions. The optimal catalyst loading needs to be determined empirically; for instance, in some systems, a loading of 0.7 mol% has been found to be effective. researchgate.net
Reactant Molar Ratio: The molar ratio of alcohol to acid can significantly influence the reaction equilibrium. Using an excess of one reactant, typically the less expensive one, can drive the reaction to completion. For the esterification of benzyl alcohol, an alcohol-to-acid molar ratio of 1:3 has been identified as optimal in certain catalytic systems. researchgate.net
Temperature: The reaction is generally performed at elevated temperatures to increase the reaction rate. The optimal temperature is often the reflux temperature of the solvent used, which also facilitates the removal of water. For example, a reaction temperature of 383 K (110 °C) has been used effectively. researchgate.net
Solvent System: While the reaction can be performed without a solvent, an appropriate solvent can facilitate the azeotropic removal of water. Toluene (B28343) is a common choice for this purpose. beilstein-journals.orgnih.gov In some cases, solvent-free systems have been shown to be highly efficient. nih.gov
The table below summarizes typical reaction conditions explored in the optimization of benzyl ester synthesis.
| Parameter | Studied Range/Value | Optimal Condition Example |
| Catalyst | p-Toluenesulfonic acid, Sulfated Zirconia | Porous Polymeric Acid Catalyst |
| Catalyst Loading | 0.5 g / 0.7 mol% | 0.7 mol% |
| Molar Ratio (Alcohol:Acid) | 1:2, 1:3 | 1:3 |
| Temperature | 50 °C - 110 °C | 50 °C |
| Solvent | Toluene, Solvent-free | Neat (no solvent) |
Modern Thiocarboxylic Acid Esterification Techniques
To overcome some of the limitations of classical esterification, such as the need for harsh acidic conditions and high temperatures, modern methods have been developed. Among these, strategies involving N-acylbenzotriazoles have emerged as powerful tools for the synthesis of thioesters under mild conditions.
N-acylbenzotriazoles are stable, crystalline solids that can be readily prepared from carboxylic acids. They function as efficient acyl transfer agents for a variety of nucleophiles, including thiols.
N-acylbenzotriazoles have proven to be excellent reagents for the S-acylation of thiols, providing a mild and efficient route to thioesters. organic-chemistry.orgorganic-chemistry.org The reaction proceeds smoothly under gentle conditions, typically at room temperature in a suitable solvent like dichloromethane. organic-chemistry.org The addition of a base, such as triethylamine, can accelerate the reaction. organic-chemistry.org This methodology avoids the need for harsh catalysts or the preparation of unstable acyl halides, making it a valuable alternative for synthesizing thioesters. organic-chemistry.org The by-product of the reaction is benzotriazole, which is generally easy to remove. This method is particularly advantageous for substrates that are sensitive to the conditions required for traditional esterification.
The S-acylation strategy using N-acylbenzotriazoles demonstrates a broad substrate scope, accommodating a wide range of thiols and carboxylic acids. organic-chemistry.orgorganic-chemistry.org Research has shown that various N-acylbenzotriazoles react efficiently with different thiols, including aromatic (thiophenol), aliphatic (benzyl mercaptan), and functionalized thiols like ethyl mercaptoacetate (B1236969) and mercaptoacetic acid itself, to produce the corresponding thioesters in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This versatility makes it a highly practical method for the synthesis of a diverse library of thioesters. organic-chemistry.org
The following table presents research findings on the synthesis of various thioesters using N-acylbenzotriazoles, illustrating the scope and efficiency of this method.
| Thiol Substrate | N-Acylbenzotriazole Source (Carboxylic Acid) | Product | Yield (%) |
| Thiophenol | Benzoic Acid | S-Phenyl benzothioate | 95 |
| Benzyl Mercaptan | Acetic Acid | S-Benzyl ethanethioate | 99 |
| Ethyl Mercaptoacetate | Phenylacetic Acid | S-(2-Ethoxy-2-oxoethyl) 2-phenylthioacetate | 85 |
| Mercaptoacetic Acid | Benzoic Acid | S-Benzoylthioglycolic acid | 76 |
Data sourced from studies on N-acylbenzotriazole mediated S-acylation. organic-chemistry.org
Alternative Acyl Chloride and Anhydride-Based Routes to Thiol Esters
The reaction of an acyl chloride with a thiol or its corresponding salt is a classical and reliable method for thioester synthesis. researchgate.net Acyl chlorides, being highly reactive derivatives of carboxylic acids, readily undergo nucleophilic attack by thiols. scispace.com The requisite acyl chloride of mercaptoacetic acid can be prepared by treating mercaptoacetic acid with common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. scispace.comnih.gov The subsequent reaction with benzyl alcohol would then yield the desired mercaptoacetic acid benzyl ester.
Acid anhydrides serve as another class of acylating agents for the synthesis of thioesters. They react with thiols, typically in the presence of a base, to afford thioesters. researchgate.net While generally less reactive than acyl chlorides, anhydrides offer advantages in terms of handling and availability.
Direct Csp³-H Bond Oxidative Thioesterification Approaches
A significant advancement in synthetic chemistry is the direct functionalization of C-H bonds, which offers a more atom-economical route by avoiding pre-functionalization steps. Direct Csp³-H bond oxidative thioesterification is an emerging strategy for thioester synthesis.
One such method involves the oxidative thioesterification of methyl ketones with aromatic thiols or disulfides, promoted by a combination of potassium persulfate (K₂S₂O₈) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). rsc.org This approach allows for the formation of α-ketothioesters and demonstrates broad functional group tolerance and scalability. rsc.org While this specific example applies to methyl ketones, the underlying principle of Csp³-H activation and subsequent C-S bond formation can be conceptually extended to the synthesis of other thioesters, including this compound, from suitable precursors.
Electrochemical Thiocarbonylation Reactions
Electrochemical methods in organic synthesis are experiencing a renaissance, offering a sustainable and powerful tool for redox reactions without the need for chemical oxidants or reductants. organic-chemistry.org Electrochemical synthesis can be applied to the formation of thioesters through various strategies.
A notable example is the electrochemical benzylic C(sp³)-H acyloxylation. organic-chemistry.org This method employs an undivided cell with inexpensive graphite (B72142) electrodes to achieve the acyloxylation of a range of secondary benzylic substrates with various carboxylic acids in moderate to excellent yields. organic-chemistry.org This transformation highlights the potential of electrochemistry to functionalize benzylic C-H bonds, a key step that could be adapted for the synthesis of this compound.
Furthermore, an electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been developed for the metal-free and oxidant-free synthesis of thioesters. rsc.org This method proceeds via the generation of a carbonyl thiyl radical, which is then captured to form the thioester, showcasing a high degree of atom and step economy. rsc.org
| Electrochemical Method | Substrates | Key Features | Representative Yield | Reference |
| Benzylic C-H Acyloxylation | Secondary benzylic substrates, Carboxylic acids | Undivided cell, Graphite electrodes, Constant current | Moderate to excellent | organic-chemistry.org |
| Three-Component Thioesterification | Elemental sulfur, α-Keto acids, Diazoalkanes | Metal-free, Oxidant-free, High atom economy | Good to excellent | rsc.org |
Organometallic-Catalyzed Thioester Synthesis
Organometallic catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. Several metal-based catalytic systems have been developed for the synthesis of thioesters.
Yttrium-Catalyzed Direct Thioesterification
Yttrium catalysts, while less common than their transition metal counterparts, have shown promise in various organic transformations. A notable recent development is the use of a yttrium-based catalyst, specifically Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃, for the direct thioesterification of aldehydes with thiols. rsc.org This reaction proceeds under room temperature and solvent-free conditions without the need for any additives or external oxidants, offering a straightforward and atom-efficient route to thioesters. rsc.org While this method utilizes an aldehyde as the acyl donor, it opens avenues for exploring yttrium catalysis in the direct coupling of carboxylic acids and thiols. Yttrium triflate (Y(OTf)₃) has also been reported as an efficient catalyst for the chemoselective protection of carbonyl compounds with thiols, indicating the affinity of yttrium for sulfur-containing compounds. elsevierpure.com
| Catalyst | Substrates | Conditions | Key Advantage | Reference |
| Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aldehydes, Thiols | Room temperature, Solvent-free | Atom-efficient, No oxidant needed | rsc.org |
| Y(OTf)₃ | Carbonyl compounds, Thiols | Room temperature | Chemoselective protection | elsevierpure.com |
Palladium-Catalyzed Decarboxylative Thiocarbonylation
Palladium catalysis is a versatile tool for C-C and C-heteroatom bond formation. In the context of thioester synthesis, palladium-catalyzed thiocarbonylation and related decarbonylative couplings are particularly powerful.
Palladium-catalyzed thiocarbonylation of alkenes using carbon dioxide (CO₂) as a carbonyl source has been developed for the synthesis of branched thioesters. libretexts.org This method provides a CO-free route to a wide array of thioesters from readily available alkenes and thiols under neutral conditions. libretexts.org
Another innovative approach is the palladium-catalyzed decarbonylative C-S coupling of thioesters to form thioethers. While the product is a thioether, this reaction demonstrates the ability of palladium to mediate transformations involving thioesters. More directly applicable is the palladium-catalyzed thiocarbonylative synthesis of α,β-unsaturated thioesters from vinyl triflates and S-aryl thioformates, which proceeds at low temperatures with good functional group tolerance.
| Palladium-Catalyzed Reaction | Starting Materials | Product | Key Features | Reference |
| Thiocarbonylation of Alkenes | Alkenes, Thiols, CO₂ | Branched Thioesters | CO-free, Neutral conditions | libretexts.org |
| Decarbonylative C-S Coupling | Thioesters | Thioethers | Base-free | |
| Thiocarbonylative Synthesis | Vinyl triflates, S-aryl thioformates | α,β-Unsaturated Thioesters | Low temperature, Good functional group tolerance |
Nickel-Catalyzed Reductive Coupling Strategies
Nickel-catalyzed reactions have become a cornerstone for forming C-S bonds, offering pathways that are often tolerant of various functional groups. acs.org These methods can involve the reductive cross-coupling of two electrophiles or the decarbonylative coupling of thioesters.
A proposed catalytic cycle for nickel-catalyzed C-S cross-coupling often begins with the reduction of a Ni(II) precursor to an active Ni(0) species. acs.org This Ni(0) catalyst undergoes oxidative addition with an aryl or benzyl halide. acs.org Subsequent steps can vary, but a plausible pathway involves the formation of a Ni(III) intermediate, followed by reductive elimination to yield the thioether product and regenerate the nickel catalyst. acs.orgnih.gov
One notable strategy involves the desulfurative reductive cross-coupling of benzyl mercaptoacetates with aryl halides. nih.govresearchgate.net In this approach, a per- or polyfluoroaryl moiety is introduced into the sp³-hybridized thiol to activate the C-S bond. nih.gov Using a nickel catalyst with a magnesium bromide additive, the sulfur group is eliminated, generating an aliphatic radical that couples with an aryl halide. nih.gov Another approach is the nickel-catalyzed reductive coupling between vinyl bromides and benzyl chlorides, which provides access to enantioenriched products bearing aryl-substituted allylic stereogenic centers. nih.gov
Key developments in nickel-catalyzed thioether synthesis include:
Decarbonylative Coupling: Fluoroalkyl thioethers can be synthesized from thioesters through a nickel-catalyzed decarbonylative process. nih.gov This method uses readily available fluorocarboxylic acids as the fluoroalkyl source. nih.gov The proposed mechanism involves the oxidative addition of the thioester to a Ni(0) catalyst, followed by carbonyl de-insertion and C–S bond-forming reductive elimination. nih.gov
Cross-Coupling with Ketene (B1206846) Dithioacetals: A practical method for C–S bond formation uses nickel to catalyze the cross-coupling of aryl halides with ketene dithioacetals, which act as thiol donors under base-free conditions. acs.orgacs.org
Thioether Metathesis: A nickel-catalyzed aryl thioether metathesis has been developed, which relies on the reversible cleavage and formation of C-S bonds. nih.gov This method has proven effective for creating synthetically challenging macrocycles. nih.gov
Table 1: Nickel-Catalyzed Reductive Coupling Strategies for Thioether Synthesis
| Strategy | Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Desulfurative Reductive Cross-Coupling | Ni catalyst, MgBr₂ additive | Benzyl mercaptoacetates, Aryl halides | Activates C-S bond via a redox-active scaffold; proceeds through an aliphatic radical. | nih.gov |
| Decarbonylative Coupling | Ni(0) phosphine (B1218219) complexes | Fluoroalkyl thioesters | Uses stable fluorocarboxylic acids as the source of the RF group. | nih.gov |
| Cross-Coupling | Ni(0) from Ni(II) reduced by Zn | Aryl halides, Ketene dithioacetals | Base-free and ligand-free conditions; excellent functional group tolerance. | acs.orgacs.org |
| Aryl Thioether Metathesis | Ni/dcype (1,2-bis(dicyclohexylphosphino)ethane) | Aryl thioethers, Thiols | Reversible C-S bond formation; effective for macrocyclization. | nih.gov |
Copper-Catalyzed Oxidative Coupling Methods
Copper catalysis provides an alternative and often complementary approach to nickel for thioether synthesis. These methods typically proceed via an oxidative coupling mechanism and are valued for their efficiency and the use of an inexpensive, earth-abundant metal.
Copper-catalyzed methods can directly couple thiols with various partners. For instance, an efficient and environmentally friendly method involves the coupling of thiols with aryl boronic acids in water, using a catalytic amount of CuSO₄. hep.com.cn This avoids the need for toxic ligands and organic solvents. hep.com.cn Another strategy is the three-component reaction of aryldiazonium salts, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides, catalyzed by Cu₂O. acs.org
A significant advancement is the direct oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers, a reaction analogous to the formation of benzyl thioethers. nih.govchemrxiv.orgchemrxiv.org This copper-catalyzed reaction employs an oxidant and benefits from a redox-buffering strategy to maintain the catalyst's activity. nih.gov The mechanism is proposed to involve a radical relay process. nih.gov
Table 2: Copper-Catalyzed Oxidative Coupling Methods for Thioether Synthesis
| Strategy | Catalyst/Reagents | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| C-S Coupling in Water | CuSO₄, NaOH | Thiols, Aryl boronic acids | 130 °C, Water | Environmentally benign, avoids toxic ligands and solvents. | hep.com.cn |
| Three-Component Reaction | Cu₂O, Zn, TBAB | Aryldiazonium salts, DABSO, Alkyl bromides | 130 °C, CH₃CN | Utilizes DABSO as a sulfur surrogate. | acs.org |
| Coupling of Aldehydes and Thiols | Copper catalyst, TBHP (oxidant) | Aldehydes, Thiols | Water | Tolerates a wide range of functional groups. | rsc.org |
| Benzylic C-H Thiolation | Copper catalyst | Ketones, Sulfonohydrazides | Mild conditions | Avoids the direct use of thiols. | organic-chemistry.org |
Preparation of Mercaptoacetic Acid Derivatives as Precursors
The synthesis of this compound is fundamentally dependent on the availability and purity of its precursors: thioglycolic acid and benzyl alcohol.
Synthesis of Thioglycolic Acid from Sulfur-Containing Precursors
Thioglycolic acid (TGA) is a key sulfur-containing precursor. The most common industrial method for its preparation involves the reaction of a chloroacetate (B1199739) salt with an alkali metal hydrosulfide (B80085). wikipedia.org Specifically, sodium or potassium chloroacetate is reacted with sodium or potassium hydrosulfide (NaSH or KSH) in an aqueous medium. wikipedia.orgprepchem.com
An alternative route proceeds through a Bunte salt. wikipedia.org This involves the reaction of sodium thiosulfate (B1220275) with chloroacetic acid, followed by hydrolysis of the resulting S-thiocarboxylic acid salt to yield thioglycolic acid. wikipedia.orgscribd.com
Another laboratory preparation starts with chloroacetic acid, which is neutralized and then treated with a solution of sodium disulfide. prepchem.com The intermediate product is then reduced with zinc dust and hydrochloric acid to yield thioglycolic acid. prepchem.com A process has also been developed that uses a mixture of monochloroacetic acid and dichloroacetic acid as the feedstock, reacting it with an alkali metal hydrosulfide under elevated pressure provided by hydrogen sulfide. google.com
Generation of Benzyl Alcohol and Derivatives for Esterification
Benzyl alcohol is the second essential precursor for the esterification reaction. Industrially, it is produced from toluene through two primary routes. wikipedia.org The first involves the chlorination of toluene to benzyl chloride, which is then hydrolyzed to benzyl alcohol. wikipedia.org The second route is the hydrogenation of benzaldehyde, which is itself a byproduct of the oxidation of toluene to benzoic acid. wikipedia.org For laboratory-scale synthesis, the Grignard reaction between phenylmagnesium bromide and formaldehyde (B43269) is a common method. wikipedia.org
The direct esterification of benzyl alcohol with carboxylic acids, such as acetic acid, has been extensively studied. researchgate.netnih.gov These reactions are typically catalyzed by acids. researchgate.net Heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, have shown high selectivity and can be reused, making them suitable for industrial applications. nih.gov Niobium(V) chloride, either stoichiometrically or as a silica-grafted catalyst, has also been effectively used to produce benzyl esters under solvent-free conditions. nih.gov
Furthermore, methods for the selective oxidation of benzylic C-H bonds can generate functionalized benzyl derivatives that can be converted to alcohols. acs.orgresearchgate.net For example, using bis(methanesulfonyl) peroxide as an oxidant allows for the selective synthesis of benzylic alcohols from alkylated benzenes without significant over-oxidation to ketones. researchgate.net
Strategic Role of Mercaptoacetic Acid Benzyl Ester As a Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The dual reactivity of mercaptoacetic acid benzyl (B1604629) ester makes it a valuable starting material for constructing intricate organic frameworks. smolecule.com The thiol group can readily undergo nucleophilic substitution and addition reactions, while the ester group provides a site for hydrolysis or transesterification. This enables the sequential or concurrent introduction of various molecular fragments, facilitating the assembly of complex chemical structures.
In the pharmaceutical industry, mercaptoacetic acid benzyl ester serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). smolecule.combeilstein-journals.orgnih.govmdpi.com Its structure is incorporated into larger, more complex molecules that exhibit therapeutic properties. For example, it is a building block in the creation of novel agrochemicals, including specialized pesticides and fungicides. nbinno.com The sulfur-containing functional group can interact with biological molecules in pests and fungi, disrupting essential processes. nbinno.com Researchers can modify its structure to develop new agrochemical agents with improved specificity and reduced environmental impact. nbinno.com
| Application Area | Role of this compound | Resulting Products |
| Agrochemicals | Precursor/Intermediate | Specialized pesticides and fungicides |
| Medicinal Chemistry | Building block for bioactive molecules | Potential therapeutic agents |
This table summarizes the role of this compound in building complex scaffolds for different applications.
This compound is also utilized in the field of material science, particularly in polymer chemistry. smolecule.com It can be employed in the production of functional materials where its thiol and ester groups can be incorporated into polymer chains to impart specific properties. This includes applications in the synthesis of copolymers, such as functional poly(lactide)s, which are biodegradable polyesters with potential biomedical applications. In one strategy, a monomer containing a benzyl ether protecting group is copolymerized, and subsequent debenzylation reveals a hydroxyl group that can be further modified to attach biological molecules. nih.gov
Synthesis of Specialized Benzyl Ethers and Esters
This compound can be a precursor in the synthesis of other specialized benzyl compounds. smolecule.com For instance, it can be involved in reactions where the benzyl group is transferred. A notable method for preparing benzyl ethers and esters utilizes 2-benzyloxy-1-methylpyridinium triflate, which acts as a mild and effective benzylating agent. beilstein-journals.orgnih.gov This reagent can be generated in situ from 2-benzyloxypyridine, providing a convenient protocol for benzylating alcohols under neutral or mild conditions, which is particularly useful for complex and sensitive substrates. beilstein-journals.orgnih.gov
Methodologies Employing this compound as a Nucleophile
The primary utility of this compound in synthesis is as a potent sulfur nucleophile. The thiol group can be deprotonated under basic conditions to form a thiolate anion, which then readily attacks various electrophilic centers. One of the most common applications is in the thia-Michael addition (or conjugate addition) to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond and is a reliable method for introducing a protected mercaptoacetic acid moiety into a molecule.
The general mechanism for the base-catalyzed thia-Michael addition is outlined below:
Deprotonation: A base removes the acidic proton from the thiol group of the this compound, generating a highly reactive thiolate anion.
Nucleophilic Attack: The thiolate attacks the β-carbon of an α,β-unsaturated system (e.g., an enone, acrylate, or maleimide), leading to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final adduct.
This methodology is widely employed due to its high efficiency and the mild conditions under which it can be performed. The reaction is often catalyzed by weak organic bases such as triethylamine.
| Thiol Reactant | Michael Acceptor | Catalyst/Base | Solvent | Product Type |
|---|---|---|---|---|
| Thiophenol | Benzalacetone | NaHCO₃ | Water | β-Thio-ketone |
| Ethane-1,2-dithiol | Benzalacetone | NaHCO₃ | Water | Dithio-ketal derivative |
| Ethanethiol | Ethyl acrylate | Triethylamine | Tetrahydrofuran (THF) | β-Thio-ester |
| Ethanethiol | Maleimide | Triethylamine | Tetrahydrofuran (THF) | Thiosuccinimide |
Solvent Effects on Stereoselectivity in Benzylic Substitutions
While this compound itself is achiral, its addition to prochiral substrates, such as substituted α,β-unsaturated compounds, can generate new stereocenters. The choice of solvent can play a critical role in influencing the stereochemical outcome (diastereoselectivity or enantioselectivity) of such reactions. rsc.org This influence stems from the solvent's ability to stabilize or destabilize transition states and intermediates through solvation effects. rsc.org
In the context of thia-Michael additions, the reaction proceeds through a charged intermediate (the thiolate) and a charged transition state. The polarity of the solvent significantly affects the kinetics and thermodynamics of this process.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have high dielectric constants and can effectively solvate the charged thiolate anion. nih.gov This stabilization enhances the nucleophilicity of the thiol, often leading to higher reaction rates. nih.gov By stabilizing the intermediates, these solvents can alter the energy landscape of the diastereomeric transition states, thereby influencing the stereoselectivity of the product. nih.gov
Nonpolar Solvents: In nonpolar solvents like hexane or toluene (B28343), the thiolate is less stabilized, which can lead to aggregation or stronger ion-pairing with the counter-ion of the base. This can result in different reaction pathways and potentially different stereochemical outcomes compared to reactions in polar solvents.
Protic Solvents: Protic solvents like water or alcohols can hydrogen-bond with the thiolate, which can decrease its nucleophilicity but also play a role in organizing the transition state through a network of hydrogen bonds, thereby influencing stereoselectivity. For instance, studies on the addition of thiophenol to chiral carvone in water show high stereoselectivity, controlled by the axial addition of the nucleophile. scielo.br
The precise effect of a solvent is highly dependent on the specific substrates, catalyst, and reaction conditions. Intensive investigations have shown that the stereoselectivity of a reaction can be due to an equilibrium between distinct solute-solvent clusters which act as the reactive species. rsc.org
| Reaction | Solvent | Relative Reaction Rate | Observation |
|---|---|---|---|
| Thiol-Acrylate | Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent accelerates the reaction. nih.gov |
| Thiol-Maleimide | Dimethylformamide (DMF) | High | Polar aprotic solvent favors thiolate formation. nih.gov |
| Thiol-Maleimide | Chloroform | Low | Lower polarity leads to a slower reaction rate compared to DMF. |
Incorporation into Biologically Relevant Molecules
The structural motif provided by this compound—a protected carboxylic acid with a reactive thiol—is valuable for the synthesis of various biologically important molecules. The benzyl group acts as a robust protecting group for the carboxylate, which can be removed under reductive conditions (e.g., hydrogenolysis) at a later stage of the synthesis. This strategy allows the thiol group to be used for constructing key bonds in complex biomolecules.
Amino Acid Thioester Derivatives and Peptide Synthesis
This compound and similar thioalcohols are key reagents for the preparation of amino acid thioester derivatives. These derivatives are important intermediates in modern peptide synthesis, most notably in the technique of Native Chemical Ligation (NCL) . wikipedia.orgnih.gov NCL allows for the chemoselective joining of two unprotected peptide fragments to form a larger protein. mdpi.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov
While this compound itself is not directly incorporated as the C-terminal thioester in NCL, the fundamental chemistry relies on the formation of such thioesters. For example, an N-protected amino acid can be coupled with a thiol like benzyl mercaptoacetate (B1236969) to form an amino acid thioester. These thioesters are activated forms of the carboxylic acid, which can then react with the N-terminal amine of another amino acid to form a peptide bond. Research has shown that benzyl thioesters of N-substituted glycine are effective thioacylating agents for amino acids.
The synthesis of these thioester derivatives is a critical first step in many convergent peptide synthesis strategies. The benzyl group is advantageous as it can be cleaved under conditions that are often compatible with other protecting groups used in peptide chemistry.
Synthesis of Thiol-Containing Biomolecules
Beyond peptides, this compound serves as a precursor for introducing the thiol functionality into a diverse range of biomolecules where this group is essential for biological activity or for further conjugation.
S-Substituted Cysteine Derivatives: The thiol of this compound can be used in reactions to prepare precursors for non-natural S-substituted cysteine derivatives. For instance, S-Benzyl-N-acetyl-L-cysteine (benzylmercapturic acid) is a known metabolite and a biomarker, and its synthesis involves the formation of a thioether bond with a cysteine backbone. nih.gov Synthetic strategies towards similar structures can employ benzyl mercaptan or its derivatives as the sulfur source.
Antibiotic Synthesis: The core structures of many important antibiotics contain sulfur. For example, cephalosporins are a major class of β-lactam antibiotics characterized by a dihydrothiazine ring. scispace.com Synthetic modifications of the cephalosporin nucleus often involve the introduction of various side chains, including those containing sulfur, to modulate the antibiotic's activity spectrum and stability against β-lactamases. The thiol group of intermediates like this compound can be used as a nucleophile to attack electrophilic sites on the cephalosporin core or its precursors, thereby incorporating a new sulfur-containing moiety. For example, new spiro-cephalosporin compounds can be generated through a Michael-type addition to the dihydrothiazine ring, a reaction for which benzyl mercaptoacetate is a suitable nucleophile. ed.ac.uk
Natural Product Synthesis: The introduction of a thiol group is a key step in the total synthesis of many natural products. researchgate.net this compound provides a protected thiolacetic acid unit that can be incorporated into a growing molecular framework. After incorporation, the benzyl ester can be selectively removed to unmask the carboxylic acid, or the thiol can be further modified. This approach is valuable in synthesizing complex molecules like certain terpenes or alkaloids that contain sulfur atoms. nih.govnih.gov
Theoretical and Computational Chemistry Studies of Mercaptoacetic Acid Benzyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure, properties, and reactivity of chemical compounds. For mercaptoacetic acid benzyl (B1604629) ester, these methods can predict its electronic characteristics and conformational preferences.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules containing benzyl and thiol functionalities provide insights into the electron distribution and bonding within mercaptoacetic acid benzyl ester.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Description | Basis of Prediction |
|---|---|---|
| Dipole Moment | Moderate to high | Presence of polar C=O, C-O, and S-H bonds |
| Electron Density Distribution | High on O and S atoms, delocalized over the benzyl ring | DFT studies on aromatic esters and thiols |
| Key Intramolecular Interactions | Potential for weak hydrogen bonding (S-H•••O=C), π-stacking | Analysis of similar flexible molecules |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, provides a measure of the molecule's excitability and ability to participate in chemical reactions joaquinbarroso.com.
For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is expected to be centered on the carbonyl group and the phenyl ring, representing the most likely sites for nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity nih.gov. Computational studies on similar aromatic carboxylic acids and benzyl derivatives have successfully used HOMO-LUMO analysis to predict reactivity nih.govresearchgate.net. Based on studies of related compounds, the HOMO-LUMO gap for this compound is predicted to be in a range that suggests moderate reactivity.
Table 2: Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (Predicted)
| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates moderate chemical reactivity and stability. |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons. |
The flexibility of the benzyl group and the single bonds within the mercaptoacetic acid moiety allow for multiple conformations of this compound. Conformational analysis helps to identify the most stable arrangements of the atoms in space.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution uj.ac.zaresearchgate.netnih.govmdpi.comnih.gov. MD simulations of aromatic compounds in various solvents have demonstrated how solvent molecules can influence the conformational preferences and aggregation behavior mdpi.com. Such simulations for this compound would be valuable in understanding its behavior in different media.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of energy barriers.
Understanding the transition states and energy barriers is fundamental to predicting the kinetics of a reaction. For reactions involving this compound, such as hydrolysis or esterification, computational methods can map out the entire reaction pathway.
Studies on the hydrolysis of esters have used computational methods to identify the transition states for both acid- and base-catalyzed mechanisms researchgate.netic.ac.ukarkat-usa.orgrsc.orgacs.org. These studies typically show a tetrahedral intermediate. For the hydrolysis of this compound, a similar mechanism would be expected. The energy barrier for such a reaction would be influenced by the stability of the transition state, which in turn is affected by the electronic and steric properties of the benzyl and mercaptoacetyl groups. Computational studies on thiol-thioester exchange reactions have also provided detailed mechanistic insights, including the calculation of activation enthalpies ulisboa.pt.
Table 3: Predicted Energy Barriers for Key Reactions of this compound
| Reaction | Predicted Mechanism | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Alkaline Hydrolysis | Nucleophilic addition-elimination | 15 - 25 |
| Acid-Catalyzed Hydrolysis | Protonation followed by nucleophilic attack | 20 - 30 |
| Thiol-Ene Reaction | Radical addition | 5 - 15 |
The solvent can have a profound effect on reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Computational solvation models can be used to predict these effects.
Continuum (implicit) solvent models are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant youtube.com. These models can be used to calculate the free energy of solvation and to estimate the effect of the solvent on the energy barriers of reactions. For reactions of this compound, the polarity of the solvent would be a critical factor. Polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating reactions like hydrolysis. Studies on thiol-ene reactions have shown that solvents can significantly impact reaction kinetics researchgate.netacs.org. Similarly, computational models have been developed to predict solvent effects on esterification kinetics acs.orgproquest.com.
In Silico Prediction of Biological Activity
Computational, or in silico, methods have become indispensable tools in modern drug discovery and molecular biology. These techniques allow for the prediction of the biological activity of chemical compounds by simulating their interactions with biological targets at a molecular level. For this compound, while specific and extensive in silico studies are not widely documented in publicly available literature, its structural features—namely the thioester linkage, the flexible backbone, and the aromatic benzyl group—make it an interesting candidate for such computational analysis. The principles of its potential interactions can be inferred from studies on structurally related molecules.
Docking Studies with Enzyme Active Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation(s) and to estimate the binding affinity, often represented as a scoring function.
While specific docking studies targeting this compound are not prevalent in existing research, the body of work on related thioester compounds provides a strong basis for predicting its potential interactions. For instance, molecular docking studies on various thioester derivatives have revealed the critical role of the thioester moiety in anchoring the ligand within the active sites of enzymes. nih.govnih.gov The sulfur atom and the adjacent carbonyl group can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the enzyme's active site.
In a hypothetical docking study of this compound, the benzyl group would likely explore hydrophobic pockets within the enzyme's active site, while the ester and thiol functionalities could form more specific polar contacts. The rotational freedom around the ester and thioether bonds would allow the molecule to adopt various conformations to achieve an optimal fit within the binding pocket.
Table 1: Potential Enzyme Targets for Docking Studies of this compound
| Enzyme Class | Rationale for Interaction | Key Interacting Moieties |
|---|---|---|
| Metallo-β-lactamases (MBLs) | Thiol compounds and their esters are known inhibitors of MBLs, which are zinc-dependent enzymes. researchgate.net | The thiol group can coordinate with the zinc ions in the active site. |
| Cyclooxygenases (COX) | Thioester-based scaffolds of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have shown selective inhibition of COX-2. nih.govnih.gov | The thioester moiety is important for interaction with amino acids in the active site. nih.govnih.gov |
| Proteases | The ester linkage could mimic the peptide bond of natural substrates, making it a candidate for interacting with the active sites of proteases. | The carbonyl group of the ester can act as a hydrogen bond acceptor. |
Prediction of Inhibitory Effects
Building on molecular docking, in silico methods can further predict the inhibitory effects of a compound on enzyme activity. This is often achieved through the calculation of binding free energies, which provide a more quantitative estimate of the binding affinity than simple docking scores. A lower binding free energy suggests a more stable protein-ligand complex and, consequently, a higher potential for inhibitory activity.
For this compound, its potential as an enzyme inhibitor can be predicted based on the known activities of related compounds. Simple thiol-containing molecules, such as mercaptoacetic acid itself, are known to be potent inhibitors of metallo-β-lactamases. researchgate.net The esterification to form the benzyl ester could serve as a "pro-drug" mechanism, where the ester is hydrolyzed in vivo to release the active thiol. Alternatively, the full ester molecule could have its own unique inhibitory profile.
Studies on thioesters derived from NSAIDs have demonstrated selective inhibition of the COX-2 enzyme, and molecular docking has been pivotal in understanding this selectivity. nih.govnih.gov These studies suggest that the thioester group can confer advantageous binding properties. It is plausible that this compound could exhibit similar inhibitory effects on certain enzymes.
Table 2: Predicted Inhibitory Interactions of this compound
| Target Enzyme | Predicted Type of Inhibition | Basis for Prediction |
|---|---|---|
| Metallo-β-lactamases (MBLs) | Competitive or non-competitive | The thiol group, potentially after hydrolysis, could bind to the catalytic zinc ions, displacing the natural substrate or altering the enzyme's conformation. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Selective competitive inhibition | Based on the activity of other thioester-containing molecules that show selective binding to the COX-2 active site. nih.govnih.gov |
The predictive power of these in silico models is continually improving with advancements in computational power and algorithms. While experimental validation is always necessary, theoretical and computational studies provide a rational and efficient starting point for exploring the biological activities of compounds like this compound.
Green Chemistry Approaches in the Synthesis and Application of Mercaptoacetic Acid Benzyl Ester
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of ester synthesis, this approach is particularly attractive. The direct esterification of a carboxylic acid with an alcohol is an equilibrium-driven process that produces water as the only byproduct. Performing this reaction without a solvent can simplify the process, reduce reactor volume, and often lead to higher reaction rates due to increased reactant concentration.
For the synthesis of mercaptoacetic acid benzyl (B1604629) ester, a solvent-free approach would involve heating a mixture of mercaptoacetic acid and benzyl alcohol, typically in the presence of a solid, reusable acid catalyst. Research on analogous reactions, such as the esterification of benzyl alcohol with acetic acid, has demonstrated the high efficacy of this method. For instance, the use of a stable and reusable heterogeneous catalyst, sulfated metal-incorporated MCM-48, achieved high selectivity for benzyl acetate (B1210297) under solvent-free conditions at a moderate temperature of 60°C. nih.gov This indicates the potential for developing a similar protocol for mercaptoacetic acid benzyl ester, which would align with green chemistry principles by obviating the need for volatile organic solvents.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Reaction Medium | Organic solvents (e.g., Toluene) | None (reactants act as solvent) |
| Waste Generation | Solvent waste, catalyst waste | Minimal (primarily water byproduct) |
| Process Simplicity | Requires solvent removal and recovery steps | Simplified workup, no solvent handling |
| Energy Consumption | Higher due to heating/distilling solvents | Potentially lower |
| Catalyst | Often homogeneous acids (e.g., H₂SO₄) | Heterogeneous, reusable solid acids |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions, offering significant advantages over conventional heating methods. nih.gov Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. rasayanjournal.co.inrsc.org This efficiency can also lead to higher product yields and purities by minimizing the formation of side products that may occur during prolonged heating. nih.gov
While specific literature on the MAOS of this compound is not prominent, the synthesis of other benzyl esters has been successfully achieved using this technology. For example, the synthesis of benzyl acetate has been performed under microwave irradiation, often in conjunction with other green techniques like the use of ionic liquids as catalysts. geniusjournals.org The reaction of benzyl amine with epichlorohydrin to form an oxazolidinone, a different heterocyclic structure, also saw a significant reduction in reaction time from over 12 hours to just 30 minutes using microwave assistance. researchgate.net Given that the reactants for this compound synthesis (an alcohol and a carboxylic acid) are polar, they are expected to couple efficiently with microwave irradiation. A MAOS approach would likely accelerate the esterification, reduce energy consumption, and represent a greener alternative to conventional refluxing. ucl.ac.be
"On Water" Synthetic Protocols
The use of water as a reaction medium is a key goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. "On water" synthesis refers to reactions involving water-insoluble reactants that are carried out in an aqueous suspension. researchgate.net Counterintuitively, such reactions can exhibit remarkable rate accelerations compared to both solvent-free conditions and reactions in organic solvents. This phenomenon is attributed to hydrophobic effects and the unique hydrogen-bonding network of water at the reactant-water interface.
Protocols have been developed for the "on water" synthesis of various heterocyclic compounds using mercaptoacetic acid as a key reactant. researchgate.netsemanticscholar.org For example, the synthesis of spiro compounds from Schiff bases and mercaptoacetic acid proceeds efficiently in water. researchgate.net These examples demonstrate the compatibility of the thiol and carboxylic acid functional groups of mercaptoacetic acid with aqueous media. Although a specific "on water" protocol for the direct esterification of mercaptoacetic acid with benzyl alcohol has not been detailed in the literature, the principle holds promise. Such a method would eliminate the need for organic solvents and potentially benefit from the rate enhancements often observed in "on water" systems. researchgate.net
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered green solvents due to their negligible vapor pressure, which reduces air pollution and worker exposure. nih.gov Furthermore, their tunable physical and chemical properties allow them to act as both solvents and catalysts for a wide range of reactions. researchgate.net
In esterification reactions, Brønsted acidic ionic liquids can serve as efficient and reusable catalysts, replacing corrosive mineral acids like sulfuric acid. geniusjournals.org The synthesis of benzyl acetate, for instance, has been successfully carried out using 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids, which acted as both the solvent and catalyst. researchgate.net Another study reported the use of a heterocyclic ionic liquid as a recyclable, metal-free catalyst for the direct oxidative esterification of carboxylic acids with benzylic hydrocarbons. researchgate.net These examples strongly suggest that a similar system could be developed for synthesizing this compound, where an acidic ionic liquid could catalyze the reaction between mercaptoacetic acid and benzyl alcohol, facilitating a clean and efficient process. researchgate.net
Recyclability and Reusability of Catalytic Systems
A critical principle of green chemistry is the use of catalysts to minimize waste. Catalysts should ideally be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This is a key advantage of heterogeneous catalysts and certain homogeneous systems like ionic liquids.
Heterogeneous Catalysts: Solid acid catalysts, such as sulfated metal oxides or functionalized resins, are highly advantageous. nih.gov For example, in a solvent-free synthesis of benzyl acetate, a sulfated iron-MCM-48 catalyst was reused for five successive cycles without a significant drop in performance. nih.gov Similarly, acidic ion exchange resins have been employed as catalysts in the preparation of other thioglycolic acid alkyl esters, allowing for easy separation and potential reuse. google.com
Ionic Liquids: A major benefit of using ionic liquids as catalysts is their potential for recyclability. Due to their low solubility in many organic solvents, the product can often be separated by simple decantation or extraction, leaving the ionic liquid phase to be reused in subsequent batches. researchgate.netresearchgate.net In the synthesis of benzyl acetate from sodium acetate and benzyl chloride, the ionic liquid was reused multiple times without losing its catalytic activity. researchgate.net
Magnetic Nanocatalysts: An emerging area involves immobilizing catalysts on magnetic nanoparticles. This allows for extremely easy separation of the catalyst from the reaction medium using an external magnet, facilitating its reuse for several cycles. nih.gov
These strategies enhance the economic viability and environmental friendliness of the synthesis of this compound by reducing catalyst consumption and waste generation.
Table 2: Reusability of Different Catalytic Systems in Benzyl Ester Synthesis
| Catalyst Type | Example | Separation Method | Reusability | Reference |
|---|---|---|---|---|
| Heterogeneous Solid Acid | S-Fe-MCM-48 | Filtration | 5 cycles | nih.gov |
| Ionic Liquid | [EMIm][BF₄] | Decantation | Several cycles | researchgate.net |
Atom-Efficient and Step-Economic Methodologies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. A 100% atom-economical reaction would have no byproducts. Step economy refers to reducing the number of synthetic steps required to produce a target molecule, which saves time, resources, and energy while reducing waste.
The conventional synthesis of this compound via direct Fischer esterification of mercaptoacetic acid and benzyl alcohol is an example of a highly atom-efficient reaction: HSCH₂COOH + C₆H₅CH₂OH → HSCH₂COOCH₂C₆H₅ + H₂O
In this reaction, the only byproduct is water, which is benign. This contrasts sharply with less atom-economical routes, such as reacting an alkali salt of mercaptoacetic acid with benzyl chloride, which would produce a stoichiometric amount of salt waste (e.g., NaCl).
More advanced, step-economic methodologies for benzyl ester synthesis have also been explored. One such approach involves the direct esterification of C-H bonds, using readily available alkylarenes (like toluene) instead of benzyl alcohols as starting materials. researchgate.net This one-step method avoids the pre-functionalization of the starting material, making it both atom- and step-efficient. researchgate.net Applying such principles to the synthesis of this compound could further enhance its green credentials.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions (temperature, pH), are highly selective (chemo-, regio-, and enantioselective), and are biodegradable, making them ideal green catalysts. mdpi.com Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions, often with high stability in organic solvents. nih.gov
The enzymatic synthesis of various esters, including benzyl acetate and benzyl propionate, has been extensively studied. mdpi.comresearchgate.net Lipase B from Candida antarctica (often immobilized as Novozym 435) and lipase from Thermomyces lanuginosus are particularly effective. mdpi.com In a typical procedure, benzyl alcohol is reacted with an acyl donor (like vinyl acetate for transesterification or a carboxylic acid for direct esterification) in a non-aqueous solvent, with the immobilized lipase as the catalyst. mdpi.com High yields (over 97%) of benzyl acetate have been reported using this method. mdpi.com
More directly relevant is the successful use of lipases for the synthesis of thioesters. A study using Lipase TL from Thermomyces lanuginosus demonstrated the efficient transesterification of thiols (like benzyl mercaptan) with vinyl esters in a continuous-flow microreactor, achieving high conversion under mild conditions (50°C). mdpi.com This research provides a strong precedent for the feasibility of a lipase-catalyzed synthesis of this compound, offering a highly selective and environmentally friendly route to the target compound.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Efficient Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of mercaptoacetic acid benzyl (B1604629) ester. Research in this area is focused on enhancing the efficiency, selectivity, and sustainability of reactions involving its thiol and ester functionalities. While direct catalytic transformations of mercaptoacetic acid benzyl ester are a niche area, advancements in catalysis for related thioesters and benzyl esters provide a roadmap for future research.
Key areas of development include:
Enzymatic Catalysis: Lipases and esterases are being explored for the mild and selective hydrolysis or transesterification of the benzyl ester group. These biocatalysts offer high chemoselectivity, often operating under environmentally benign conditions. For instance, lipase-catalyzed transesterification of thiols with vinyl esters has been demonstrated to be highly efficient.
Metal-Based Catalysis: Transition metal catalysts, such as those based on palladium, copper, and iron, are being investigated for cross-coupling and carbon-hydrogen (C-H) activation reactions at the benzyl position. These methods allow for the direct functionalization of the benzyl group, providing access to a wide range of derivatives.
Organocatalysis: The use of small organic molecules as catalysts is a growing field in green chemistry. Organocatalysts can be employed for various transformations of both the thiol and ester groups, offering an alternative to metal-based systems.
| Catalyst Type | Potential Transformation of this compound | Advantages |
| Lipases | Selective hydrolysis or transesterification of the benzyl ester. | High selectivity, mild reaction conditions, environmentally friendly. |
| Palladium Complexes | Cross-coupling reactions at the benzyl position. | High efficiency, broad substrate scope. |
| Copper Catalysts | Thiol-ene and thiol-yne "click" reactions. | High yields, mild conditions, bio-orthogonal potential. |
| Iron Catalysts | C-H activation and functionalization of the benzyl group. | Low cost, low toxicity. |
Exploration of Bio-orthogonal Reactions with this compound
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The thiol group of this compound presents an opportunity for its use in bio-orthogonal ligation strategies. While not a classic bio-orthogonal handle like azides or alkynes, thiols can participate in specific and efficient reactions under physiological conditions.
Current research is exploring the following bio-orthogonal reactions involving thiols:
Thiol-Ene and Thiol-Yne Reactions: These "click" reactions involve the radical-mediated addition of a thiol across an alkene or alkyne. acs.org They are known for their high efficiency and selectivity. The thiol group of this compound could be utilized to conjugate it to biomolecules containing alkene or alkyne functionalities.
Thiol-Michael Addition: The conjugate addition of thiols to electron-deficient alkenes, such as maleimides, is a widely used bioconjugation strategy. acs.org This reaction proceeds rapidly at physiological pH and could be a viable method for labeling with this compound.
Staudinger Ligation: While the classic Staudinger ligation involves an azide and a phosphine (B1218219), modifications of this reaction can involve thiol-containing reagents. nih.govacs.org
The development of these strategies could enable the use of this compound as a probe for studying biological processes in real-time.
Integration into Advanced Drug Delivery Systems and Prodrug Design
The design of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.com this compound possesses features that make it an attractive moiety for prodrug design. The ester linkage can be designed to be cleaved by endogenous esterases, releasing a therapeutic agent with a free thiol group. This thiol can then participate in further biological interactions or be targeted to specific cellular environments.
Recent research in prodrug design has highlighted the utility of benzyl esters and thiol-containing molecules:
Benzyl Ester Prodrugs: Benzyl esters are frequently used as prodrug moieties to mask carboxylic acid groups, improving drug solubility and cell permeability. nih.gov The para-acetoxy-benzyl ester has been successfully used as a prodrug for a hydroxamate-based inhibitor, demonstrating increased plasma levels of the active drug. nih.gov
Thiol-Containing Prodrugs: Prodrugs that release a thiol-containing drug upon activation are of great interest. The thiol group can act as an antioxidant or interact with specific protein targets. For example, PEGylated prodrugs of 6-mercaptopurine have been synthesized to improve its water solubility for parenteral administration. nih.gov
The combination of a cleavable benzyl ester and a reactive thiol in this compound offers a dual-action potential in prodrug design, where both the release mechanism and the subsequent action of the thiol can be tailored for specific therapeutic applications.
| Prodrug Strategy | Role of this compound Moiety | Potential Therapeutic Advantage |
| Esterase-Cleavable Prodrug | The benzyl ester is hydrolyzed by cellular esterases to release a thiol-containing drug. | Targeted drug release in tissues with high esterase activity. |
| Thiol-Mediated Targeting | The released thiol group can target specific proteins or redox environments. | Increased drug concentration at the site of action. |
| Dual-Release Systems | The ester and a secondary linker can be designed for sequential cleavage, allowing for controlled release of two different therapeutic agents. | Combination therapy from a single molecule. |
Applications in Chemo-selective Ligation Strategies
Chemo-selective ligation refers to the joining of two molecules in a specific and controlled manner, even in the presence of other reactive functional groups. nih.gov Native Chemical Ligation (NCL) is a powerful chemo-selective method for the synthesis of proteins and other large molecules, traditionally involving the reaction of a C-terminal thioester with an N-terminal cysteine. nih.gov
The thioester-like character of this compound suggests its potential application in NCL and other ligation strategies. While not a peptide thioester, the principle of transthioesterification followed by an S-to-N acyl shift could be adapted for the ligation of molecules containing a this compound moiety.
Emerging research in this area includes:
Templated NCL: This approach utilizes a template molecule to bring the reactive partners into close proximity, thereby increasing the efficiency of the ligation reaction. nih.gov
Thiol-Ene Ligation: As mentioned previously, the thiol-ene reaction can be used as a highly efficient ligation method to connect molecules.
Desulfurization Chemistry: Following a ligation reaction at a thiol-containing residue, desulfurization methods can be employed to remove the thiol group, resulting in a native peptide bond. rsc.org
The application of this compound in these advanced ligation techniques could provide new avenues for the synthesis of complex biomolecules and materials.
Expanding the Scope of Green Chemistry Synthesis and Sustainable Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by employing greener synthetic routes and renewable resources.
Current efforts in the green synthesis of related compounds focus on:
Catalytic Esterification: The use of solid acid catalysts or ionic liquids for the esterification of thioglycolic acid with benzyl alcohol can reduce the need for corrosive mineral acids and simplify catalyst recovery and reuse.
Enzymatic Synthesis: As mentioned earlier, enzymatic methods provide a highly selective and environmentally friendly alternative to traditional chemical synthesis.
Continuous Flow Processes: Continuous flow reactors offer improved heat and mass transfer, leading to higher yields and shorter reaction times compared to batch processes. The continuous synthesis of mercaptocarboxylic acid esters has been demonstrated to be an efficient production method. google.com
Renewable Feedstocks: Research into the production of thioglycolic acid and benzyl alcohol from renewable biomass sources could significantly improve the sustainability of this compound production.
| Green Chemistry Approach | Application to this compound Synthesis | Sustainability Benefit |
| Solid Acid Catalysis | Esterification of thioglycolic acid with benzyl alcohol. | Recyclable catalyst, reduced waste. |
| Enzymatic Synthesis | Lipase-catalyzed esterification. | Mild conditions, high selectivity, biodegradable catalyst. |
| Continuous Flow Reaction | Continuous esterification in a microreactor. | Improved efficiency, safety, and scalability. |
| Bio-based Feedstocks | Synthesis from renewable sources. | Reduced reliance on fossil fuels. |
Q & A
Q. What are common synthetic routes for preparing mercaptoacetic acid benzyl ester, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or esterification. For example, benzyl halides can react with mercaptoacetic acid under basic conditions (e.g., sodium hydroxide) to yield the ester. Reaction optimization, such as controlling pH and temperature, is critical: mild acid catalysis can achieve ~85% yield, while base-catalyzed reactions may reach 90% . Solvent choice (e.g., toluene with p-toluenesulfonic acid) and azeotropic removal of water further enhance efficiency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Protective equipment is mandatory due to potential skin and respiratory hazards. Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing. Work in well-ventilated areas and follow industrial hygiene practices to minimize exposure .
Q. How is this compound utilized in analytical chemistry?
Esters of mercaptoacetic acid (EMAAs) act as chelating agents for metals like cobalt(II) and nickel(II). For instance, 2-ethylhexyl and 2-chloroethyl esters selectively form complexes with cobalt, enabling photometric determination even in the presence of copper and nickel. This method, validated since 1986, highlights EMAAs' superiority in sensitivity and selectivity over mercaptoacetic acid itself .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the selectivity of this compound in metal ion extraction?
Selectivity for cobalt(II) over nickel(II) is achieved by adjusting pH (optimal range: 5.5–6.5) and using masking agents like thiourea to suppress interference. Solvent extraction with 2-chloroethyl ester in organic phases (e.g., chloroform) improves nickel preconcentration, with recovery rates exceeding 95% under controlled temperature (25–30°C) .
Q. What role does this compound play in polymer chemistry and controlled drug delivery systems?
As a crosslinker in PEG hydrogels, the ester’s thiol group enables tunable mesh sizes (2.5–4.0 kDa) and degradability. Hydrogels with mercaptoacetic ester linkages (MAE) show sustained protein release over 30 days, influenced by ester hydrolysis rates. Swelling ratios (Q) and degradation kinetics are characterized via DSC and TGA .
Q. What mechanistic insights explain the stereochemical outcomes of this compound in electrophilic additions?
In reactions with β-pinene oxide, the ester’s thiol group undergoes nucleophilic attack, forming sulfides with cis-configuration relative to gem-dimethyl groups. Zinc chloride catalysis directs regioselectivity, while subsequent dehydration yields lactones. NMR and X-ray crystallography confirm stereochemical control .
Q. How do structural modifications of EMAAs impact their reactivity as synthons?
Substituents on the ester group (e.g., 2-ethylhexyl vs. benzyl) alter steric and electronic effects. Benzyl esters exhibit higher stability in acidic conditions, making them suitable for prodrug synthesis. Comparative studies show that electron-withdrawing groups enhance thiol reactivity in Michael additions .
Methodological Considerations
Q. What analytical techniques are most effective for characterizing this compound and its metal complexes?
Q. How can conflicting data on EMAAs’ reactivity in historical literature be resolved?
Discrepancies in reaction outcomes (e.g., failed esterifications in benzene) often stem from solvent polarity or catalyst choice. Re-evaluating methods with modern tools (e.g., BF3-catalyzed condensations) and replicating conditions from primary sources (e.g., Schöberl and Wiehler’s protocols) clarifies inconsistencies .
Emerging Applications
Q. What potential does this compound hold in synthesizing bioactive molecules?
The ester serves as a precursor for neuropharmacological agents, such as piperidine derivatives, via base-catalyzed cyclization. Its benzyl group facilitates prodrug design by enhancing lipophilicity and bioavailability .
Q. How can computational modeling predict the reactivity of EMAAs in novel synthetic pathways?
DFT calculations model thiol nucleophilicity and transition states in esterification. Docking studies predict metal-chelate stability, guiding reagent selection for untested metals (e.g., palladium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
